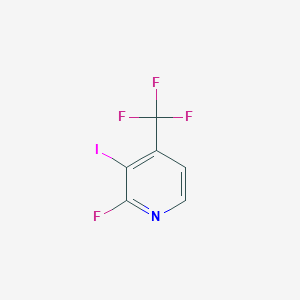

5-クロロ-6-(トリフルオロメチル)ピリジン-2-オール

概要

説明

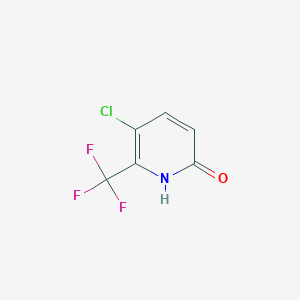

“5-Chloro-6-(trifluoromethyl)pyridin-2-ol” is a pyridine derivative . Pyridine derivatives are heterocyclic building blocks that have useful applications in catalysis, drug design, molecular recognition, and natural product synthesis .

Synthesis Analysis

Trifluoromethylpyridines (TFMPs), such as “5-Chloro-6-(trifluoromethyl)pyridin-2-ol”, are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of TFMPs often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis

The molecular structure of “5-Chloro-6-(trifluoromethyl)pyridin-2-ol” consists of a pyridine ring substituted with a chlorine atom at the 5th position and a trifluoromethyl group at the 6th position .科学的研究の応用

農薬用途

5-クロロ-6-(トリフルオロメチル)ピリジン-2-オール: は、農薬業界で広く使用されている化合物です。その誘導体、特にトリフルオロメチルピリジン(TFMP)は、殺虫剤の有効成分の合成によく用いられます。農薬にTFMP部分を導入することで、生物活性を高め、安定性を向上させた化合物が開発され、大きな進歩をもたらしました。 例えば、除草剤であるフルアジホップブチルは、TFMP誘導体を用いた最初の農薬の1つであり、20種類以上の新しいTFMP含有農薬が開発されました .

フッ素化有機化合物の合成

フッ素化有機化合物の合成は、フッ素原子が有機分子に付与する独特の特性により、重要な研究分野となっています。 5-クロロ-6-(トリフルオロメチル)ピリジン-2-オール は、農薬や医薬品など様々な分野で使用される様々なフッ素化化合物の製造における重要な中間体として役立ちます。 これらの化合物の開発は、用途における有効性と選択性を向上させる可能性によって推進されています .

気相反応

この化合物は、さらなる化学合成のための中間体を生成するために、気相反応にも利用されます。 特にトリフルオロメチル基は、組み込まれた分子の物理的特性を高める能力により、様々な用途向けの化合物の開発において貴重な部分です .

合成のための中間体

5-クロロ-6-(トリフルオロメチル)ピリジン-2-オール: は、幅広い化学物質を合成できる汎用性の高い中間体です。 その反応性は、高度な材料や有効医薬成分に使用される特定の所望の特性を持つ複雑な分子を作成する際に不可欠な、位置選択的な官能基化を可能にします .

機能性材料

5-クロロ-6-(トリフルオロメチル)ピリジン-2-オール の独特の特性は、機能性材料の開発において重要な要素となっています。 これらの材料は、導電性や反応性などの所望の特性に対して特定の分子構造を必要とする場合が多く、TFMP誘導体の組み込みにより、これらの特性を大幅に向上させることができます .

獣医製品

ヒトの医薬品における用途と同様に、TFMP誘導体は獣医業界でも使用されています。 これらの化合物を獣医製品に組み込むことで、より効果的で安定した薬剤を作成し、動物の健康と治療を向上させることができます .

生物活性の研究

TFMP誘導体の生物活性は、現在も研究されています。フッ素原子の独特の特性とピリジン部分の特性の組み合わせが、観察された生物活性の原因であると考えられています。 この研究は、新しい薬物や農薬の開発だけでなく、分子レベルでの基本的な相互作用を理解するためにも不可欠です .

Safety and Hazards

作用機序

Target of Action

Similar compounds have been reported to target enzymes such as acps-pptase

Mode of Action

It’s suggested that the spatial configuration of the carbon atoms connected to the trifluoromethyl group plays an important role in the compound’s activity .

Result of Action

Similar compounds have shown fungicidal activity , suggesting that this compound may also have potential applications in controlling fungal pathogens.

Action Environment

It’s noted that the compound should be handled with caution during experiments or industrial production .

生化学分析

Biochemical Properties

5-Chloro-6-(trifluoromethyl)pyridin-2-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in alkylation and chlorination reactions, making it a versatile reagent in organic synthesis . It interacts with enzymes involved in these reactions, facilitating the transfer of functional groups and enhancing reaction efficiency. Additionally, 5-Chloro-6-(trifluoromethyl)pyridin-2-ol can form hydrogen bonds with proteins, influencing their structure and function .

Cellular Effects

The effects of 5-Chloro-6-(trifluoromethyl)pyridin-2-ol on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of specific signaling proteins, leading to altered cellular responses . Furthermore, 5-Chloro-6-(trifluoromethyl)pyridin-2-ol can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes . These interactions can result in changes in cellular metabolism, affecting the overall function and health of the cell .

Molecular Mechanism

At the molecular level, 5-Chloro-6-(trifluoromethyl)pyridin-2-ol exerts its effects through various binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity, depending on the specific enzyme and the context of the interaction . For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, 5-Chloro-6-(trifluoromethyl)pyridin-2-ol can influence gene expression by binding to transcription factors, altering their ability to regulate target genes .

Temporal Effects in Laboratory Settings

The stability and degradation of 5-Chloro-6-(trifluoromethyl)pyridin-2-ol in laboratory settings are crucial for its effectiveness in biochemical research. This compound is relatively stable under standard laboratory conditions, but its effects can change over time due to degradation . Long-term studies have shown that 5-Chloro-6-(trifluoromethyl)pyridin-2-ol can have lasting effects on cellular function, with some effects persisting even after the compound has degraded . These temporal effects are important considerations for researchers using this compound in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of 5-Chloro-6-(trifluoromethyl)pyridin-2-ol vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or modulating gene expression . At high doses, 5-Chloro-6-(trifluoromethyl)pyridin-2-ol can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies involving this compound.

Metabolic Pathways

5-Chloro-6-(trifluoromethyl)pyridin-2-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . For example, it can inhibit enzymes involved in the breakdown of specific metabolites, resulting in their accumulation within the cell . Understanding these metabolic pathways is essential for elucidating the full range of effects of 5-Chloro-6-(trifluoromethyl)pyridin-2-ol.

Transport and Distribution

The transport and distribution of 5-Chloro-6-(trifluoromethyl)pyridin-2-ol within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach specific intracellular compartments . Additionally, 5-Chloro-6-(trifluoromethyl)pyridin-2-ol can bind to proteins that facilitate its distribution within the cell, influencing its localization and accumulation . These transport and distribution mechanisms are critical for the compound’s biological activity.

Subcellular Localization

The subcellular localization of 5-Chloro-6-(trifluoromethyl)pyridin-2-ol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins . Additionally, 5-Chloro-6-(trifluoromethyl)pyridin-2-ol can be found in the cytoplasm, where it participates in various biochemical reactions . Understanding its subcellular localization is essential for elucidating its full range of biological effects.

特性

IUPAC Name |

5-chloro-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-3-1-2-4(12)11-5(3)6(8,9)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZQVVDYMFKTCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858625 | |

| Record name | 5-Chloro-6-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227514-31-9 | |

| Record name | 5-Chloro-6-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-6-(trifluoromethyl)pyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride](/img/structure/B1404835.png)

![Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1404842.png)

![2-{[4-(trifluoromethyl)benzyl]thio}-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1404843.png)

![N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride](/img/structure/B1404844.png)

![{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide](/img/structure/B1404848.png)

![6-Oxaspiro[4.5]dec-9-ylamine hydrochloride](/img/structure/B1404850.png)

![1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1404851.png)

methanamine](/img/structure/B1404856.png)